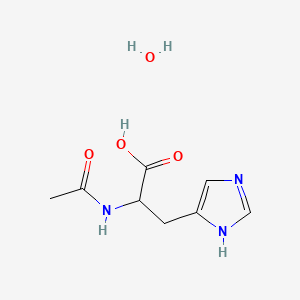

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate typically involves the acetylation of histidine. The reaction is carried out by treating histidine with acetic anhydride in the presence of a base such as sodium acetate. The reaction is usually conducted in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acetylation reaction, but with optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives, while reduction can yield various histidine analogs .

Aplicaciones Científicas De Investigación

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate involves its interaction with specific enzymes and receptors in the body. The imidazole ring plays a crucial role in binding to these molecular targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor function .

Comparación Con Compuestos Similares

Similar Compounds

Histidine: The parent compound from which 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is derived.

N-acetylhistidine: A closely related compound with similar properties.

2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride hydrate: Another derivative of histidine with different functional groups.

Uniqueness

This compound is unique due to its specific acetamido group and imidazole ring, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Actividad Biológica

2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate, with the CAS number 213178-97-3, is a compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₈H₁₃N₃O₄

- Molecular Weight : 215.21 g/mol

- CAS Number : 213178-97-3

- Hydration State : Hydrate

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways.

Research indicates that this compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in cellular metabolism.

- Receptor Modulation : The imidazole moiety may allow for interaction with histamine receptors or other G-protein coupled receptors, potentially influencing signaling pathways.

In Vitro Studies

-

Antimicrobial Activity : A study demonstrated that this compound exhibited antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -

Cytotoxicity Assay : The compound was tested on various cancer cell lines using the MTT assay to evaluate its cytotoxic effects. Results indicated significant cell death at higher concentrations.

Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activity, safety profiles must be thoroughly evaluated. Preliminary data suggest low acute toxicity; however, chronic effects remain to be studied comprehensively.

Propiedades

IUPAC Name |

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3.H2O/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWSDQRXCOJSFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.